N-Cyclopropyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide
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Overview
Description
N-Cyclopropyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the methoxyphenyl group, and the cyclopropyl group. Common synthetic routes may involve:
Formation of the Thiazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve coupling reactions such as Suzuki–Miyaura coupling.
Cyclopropyl Group Addition: This can be introduced through cyclopropanation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N-Cyclopropyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Chemical Research: The compound’s unique structure makes it a subject of interest in synthetic organic chemistry for developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-1-(6-{[(3-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide: is similar to other thiazolopyrimidine derivatives, which also exhibit interesting biological activities.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H26N6O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-cyclopropyl-1-[6-[2-(3-methoxyanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O4S/c1-33-17-4-2-3-16(11-17)25-18(30)12-29-13-24-20-19(22(29)32)34-23(27-20)28-9-7-14(8-10-28)21(31)26-15-5-6-15/h2-4,11,13-15H,5-10,12H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
ZTXQJUXEFPNNDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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